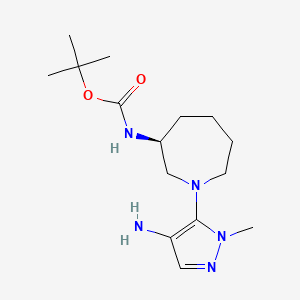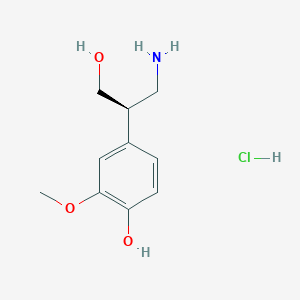
3,6-Dibromo-5-iodopyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromo-5-iodopyrazin-2-amine is a chemical compound with the molecular formula C4H2Br2IN3 and a molecular weight of 378.79 g/mol . It is a halogenated pyrazine derivative, characterized by the presence of bromine and iodine atoms attached to the pyrazine ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-5-iodopyrazin-2-amine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 5-iodopyrazin-2-amine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dibromo-5-iodopyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3,6-Dibromo-5-iodopyrazin-2-amine is primarily related to its ability to interact with specific molecular targets. The halogen atoms in the compound can form strong interactions with various biological molecules, influencing their activity and function. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dibromopyrazin-2-amine: Similar structure but lacks the iodine atom.
5-Iodopyrazin-2-amine: Similar structure but lacks the bromine atoms.
3,6-Dichloropyrazin-2-amine: Similar structure but with chlorine atoms instead of bromine and iodine.
Uniqueness
3,6-Dibromo-5-iodopyrazin-2-amine is unique due to the presence of both bromine and iodine atoms on the pyrazine ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C4H2Br2IN3 |
|---|---|
Molekulargewicht |
378.79 g/mol |
IUPAC-Name |
3,6-dibromo-5-iodopyrazin-2-amine |
InChI |
InChI=1S/C4H2Br2IN3/c5-1-3(7)9-2(6)4(8)10-1/h(H2,8,10) |
InChI-Schlüssel |
NVXNTPUEIHEMNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(N=C(C(=N1)Br)I)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)



![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
